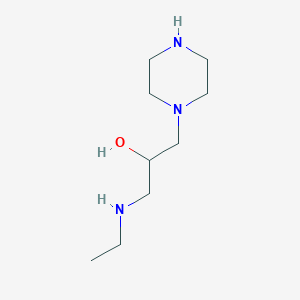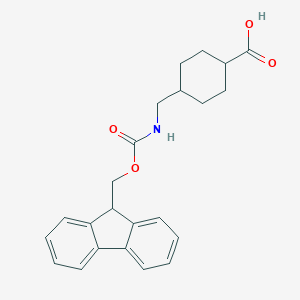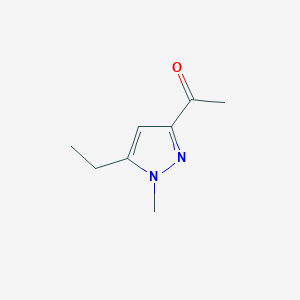
3-Acetyl-5-ethyl-1-methylpyrazole
Vue d'ensemble
Description
3-Acetyl-5-ethyl-1-methylpyrazole is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of various chemicals. The purpose of
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood. However, studies have shown that this compound has antioxidant properties that may be due to its ability to scavenge free radicals. It has also been found to have anti-inflammatory properties that may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has a variety of biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. It has also been found to have anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to lower blood glucose levels, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Acetyl-5-ethyl-1-methylpyrazole in lab experiments include its potential antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires careful attention to detail and precise measurements. Additionally, the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are many potential future directions for the study of 3-Acetyl-5-ethyl-1-methylpyrazole. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, studies could focus on the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Future studies could also explore the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole in more detail, which may lead to a better understanding of its potential applications in scientific research.
Applications De Recherche Scientifique
3-Acetyl-5-ethyl-1-methylpyrazole has been studied for its potential applications in scientific research. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. The potential applications of 3-Acetyl-5-ethyl-1-methylpyrazole in scientific research are vast, and ongoing studies continue to explore its potential uses.
Propriétés
Numéro CAS |
165744-17-2 |
|---|---|
Nom du produit |
3-Acetyl-5-ethyl-1-methylpyrazole |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(5-ethyl-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)9-10(7)3/h5H,4H2,1-3H3 |
Clé InChI |
NIOIXCCDWJWNEY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1C)C(=O)C |
SMILES canonique |
CCC1=CC(=NN1C)C(=O)C |
Synonymes |
Ethanone, 1-(5-ethyl-1-methyl-1H-pyrazol-3-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

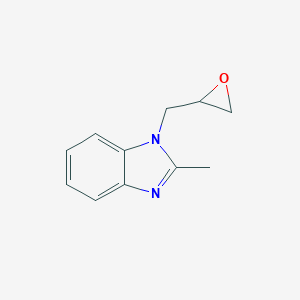

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
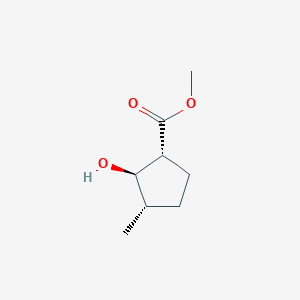
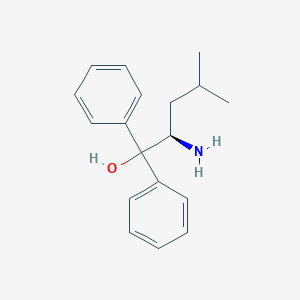
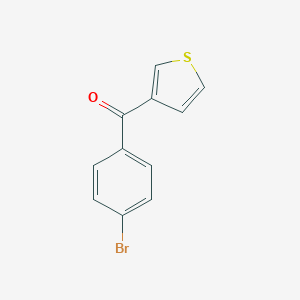
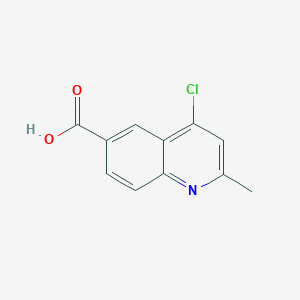
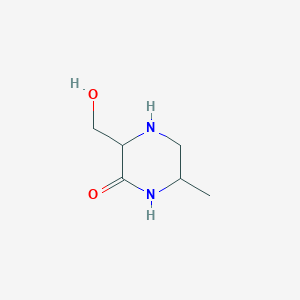
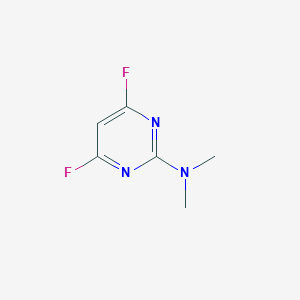
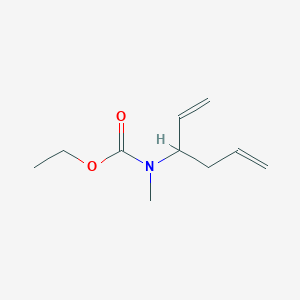
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
